molecular formula C17H17ClN4O2S2 B2960268 5-chloro-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797225-89-8

5-chloro-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2960268
CAS No.: 1797225-89-8
M. Wt: 408.92
InChI Key: YLWNNULGVYAHCR-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a high-purity chemical compound intended for research and development purposes. This molecule features a complex structure incorporating multiple heterocyclic systems, including a thiophene ring and a pyrazole ring, which are often investigated for their potential biological activities . Compounds with similar sulfonamide and heterocyclic motifs, such as thiophene and pyrimidine derivatives, have been identified in scientific research for their properties as potential anti-cancer agents and as inhibitors of specific protein kinases . The specific molecular architecture of this compound, particularly the combination of a thiophene-sulfonamide group linked to a pyrazolylpyridine unit via an ethyl spacer, makes it a candidate for use in pharmaceutical discovery, medicinal chemistry research, and biochemical screening. Researchers may employ this reagent as a key intermediate in synthetic pathways or as a core scaffold for the development of novel enzyme inhibitors. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S2/c18-16-6-7-17(25-16)26(23,24)20-9-10-22-15(12-4-5-12)11-14(21-22)13-3-1-2-8-19-13/h1-3,6-8,11-12,20H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWNNULGVYAHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions, including the formation of the thiophene sulfonamide backbone and the incorporation of the cyclopropyl and pyridine moieties. The compound can be synthesized through a multi-step process involving chlorination, nucleophilic substitution, and coupling reactions, as detailed in various studies focusing on thiophene derivatives and their sulfonamide functionalities .

The biological activity of this compound can be attributed to its structure, particularly the thiophene-sulfonamide linkage, which is crucial for its interaction with biological targets. Studies have shown that sulfonamides often exhibit inhibitory effects on various enzymes, including carbonic anhydrases and kinases, which play significant roles in cellular signaling and metabolic pathways .

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The inhibition of c-Jun N-terminal kinase (JNK), a pathway involved in cell survival and apoptosis, has been particularly noted .

Study 1: Antitumor Effects

A study conducted on a series of thiophene sulfonamides revealed that specific derivatives exhibited substantial cytotoxic effects against cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and inhibition of proliferation markers .

CompoundIC50 (µM)Cancer Cell Line
5-chloro-N-(...)12.4MCF-7
5-thiophene sulfonamide8.7HeLa

Study 2: Inhibition of Carbonic Anhydrase

Another investigation focused on the carbonic anhydrase inhibitory activity of thiophene sulfonamides. The results indicated that certain derivatives could effectively inhibit isoforms CA IX and CA XII, which are implicated in tumor progression and metastasis .

CompoundKi (nM)Isoform
5-chloro-N-(...)35CA IX
4-substituted thiophenes20CA XII

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyridine rings exhibit significant anticancer properties. For instance, derivatives similar to 5-chloro-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death, such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against a range of pathogens. Research indicates that sulfonamide derivatives exhibit bactericidal effects by inhibiting bacterial folate synthesis, which is crucial for DNA replication and repair . Specifically, compounds with similar structures have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, showing efficacy comparable to standard antibiotics .

Anticonvulsant Effects

Another area of interest is the anticonvulsant potential of pyrazole-based compounds. Studies have revealed that certain derivatives can significantly reduce seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the pyrazole ring enhance anticonvulsant efficacy.

Case Study 1: Anticancer Activity

A study conducted by Yang et al. (2020) evaluated the anticancer properties of various pyrazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds inhibited tumor growth in vitro and in vivo models through apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, a series of sulfonamide derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications in the thiophene ring enhanced antimicrobial potency, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 3: Anticonvulsant Activity

Research published in Pharmacology Reports highlighted the anticonvulsant effects of pyrazole-containing compounds in animal models. The study found that specific substitutions on the pyrazole ring significantly increased efficacy against induced seizures, suggesting a promising avenue for developing new anticonvulsants based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with variations in functional groups, heterocyclic cores, and substituents. Key differences and implications are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / CAS (if available) Core Structure Functional Group Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiophene-sulfonamide + pyrazole Sulfonamide 5-Cyclopropyl, 3-(pyridin-2-yl) ~430–450 (estimated) Enhanced acidity and hydrogen-bonding due to sulfonamide; pyridinyl enhances π-π interactions .
5-Chloro-N-{[6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl]Methyl}Thiophene-2-Carboxamide (CAS 2034232-31-8) Thiophene-carboxamide + pyrazole Carboxamide 1-Methylpyrazole, pyridinyl 332.8 Lower acidity than sulfonamide; reduced solubility but improved membrane permeability.
5-Chloro-N-(2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)Ethyl)Thiophene-2-Carboxamide (CAS 1448136-66-0) Thiophene-carboxamide + pyrazole Carboxamide 3-(Pyridin-2-yl) Not provided Lacks cyclopropyl group; simplified substitution pattern may reduce steric hindrance.
5-Chloro-N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)Thiophene-2-Sulfonamide (CAS 1396815-11-4) Thiophene-sulfonamide + triazole Sulfonamide 3-Cyclopropyl, 4-phenyl 424.9 Triazole core introduces additional hydrogen-bonding sites; phenyl group increases hydrophobicity.
N-(2-(5-Cyclopropyl-3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)Ethyl)-2-Ethoxyacetamide (CAS 2034633-50-4) Acetamide + pyrazole Acetamide 5-Cyclopropyl, 3-(thiophen-3-yl) Not provided Ethoxy group improves metabolic stability; thiophene substituent alters electronic properties.

Key Observations:

Functional Group Impact :

  • Sulfonamide derivatives (target compound, CAS 1396815-11-4) exhibit higher acidity (pKa ~1–2 for sulfonamides vs. ~4–5 for carboxamides), enhancing solubility and target-binding interactions in polar environments .
  • Carboxamide analogs (CAS 2034232-31-8, 1448136-66-0) may offer better blood-brain barrier penetration due to reduced polarity .

Heterocyclic Core Variations: Pyrazole vs.

Substituent Effects :

  • Cyclopropyl groups (target compound, CAS 2034633-50-4) confer metabolic stability by resisting oxidative degradation .
  • Pyridinyl vs. Thiophenyl: Pyridinyl substituents (target compound, CAS 1448136-66-0) enhance π-stacking with aromatic residues in enzyme active sites, whereas thiophenyl groups (CAS 2034633-50-4) may increase lipophilicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods analogous to and , involving coupling of sulfonamide intermediates with pyrazole-ethyl precursors under amide-forming conditions (e.g., EDC/HOBt or HATU) .

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